DBCO-PEG4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

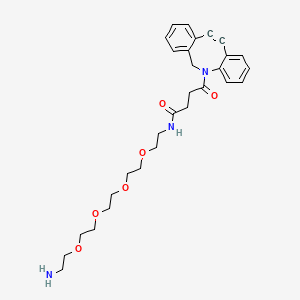

DBCO-PEG4-amine, also known as dibenzylcyclooctyne-polyethylene glycol-amine, is a compound widely used in the field of bioconjugation and click chemistry. It is a carboxyl-reactive building block with enhanced solubility in aqueous media, making it suitable for derivatizing carboxyl groups. The compound is particularly valuable in copper-free click chemistry applications, where it reacts with azide-functionalized molecules to form stable triazole linkages .

Applications De Recherche Scientifique

Chemical Biology

DBCO-PEG4-amine is widely used for precise labeling and tracking of biomolecules. Its ability to selectively react with azide groups allows researchers to create well-defined bioconjugates for studying biological processes.

Key Benefits:

- Efficient Conjugation: Strong reactivity with azides ensures effective bioconjugation.

- No Copper Catalyst Required: This eliminates potential toxicity issues associated with traditional click chemistry.

- Enhanced Stability and Solubility: The PEG4 spacer improves solubility in aqueous environments, facilitating biological applications .

Pharmaceuticals

In drug development, this compound plays a crucial role in creating targeted drug delivery systems. By allowing for the attachment of drug molecules to specific targets in the body, it enhances therapeutic efficacy while minimizing side effects.

Case Study: Targeted Drug Delivery

A study demonstrated the use of this compound in conjugating anticancer drugs to tumor-targeting antibodies. This approach improved drug accumulation at tumor sites while reducing systemic toxicity .

Molecular Imaging

This compound is employed in molecular imaging techniques to improve the visualization of biological structures and processes. By facilitating the attachment of imaging agents to specific biomolecules, it enhances the contrast and specificity of imaging modalities such as PET and MRI.

Example Application:

In a recent study, this compound was used to label peptides for imaging cancer cells. The conjugated peptides showed significantly improved binding affinity and specificity compared to unmodified peptides, leading to enhanced imaging results .

Mécanisme D'action

Target of Action

DBCO-PEG4-Amine is a carboxyl-reactive building block . It is primarily used to derivatize carboxyl groups in the presence of activators (e.g., EDC, DCC) or activated esters (e.g., NHS esters) through a stable amide bond . The primary targets of this compound are therefore molecules containing carboxyl groups .

Mode of Action

This compound contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This reaction, also known as “click chemistry”, is highly selective and efficient, allowing for the formation of a stable triazole linkage .

Biochemical Pathways

This compound is used in the synthesis of PROTACs and antibody-drug conjugates (ADCs) . PROTACs are molecules that can degrade specific proteins within cells, while ADCs are antibodies linked to biologically active drugs. By using this compound, these molecules can be synthesized with high efficiency and specificity .

Pharmacokinetics

The peg spacer in this compound is known to enhance the water solubility of the compound , which could potentially improve its bioavailability.

Result of Action

The result of this compound’s action is the formation of a stable triazole linkage with azide-containing molecules . This enables the synthesis of complex molecules like PROTACs and ADCs, which can have various effects at the molecular and cellular level depending on their specific design .

Action Environment

This compound has enhanced solubility in aqueous media , which means it can stably exist in biological environments. but also reduces non-specific binding. This makes this compound a versatile tool in various biochemical and biomedical applications.

Analyse Biochimique

Biochemical Properties

DBCO-PEG4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Specifically, this compound can be used in the synthesis of a homobifunctional azide-to-azide cross-linker, FPM-PEG4-DBCO . The nature of these interactions is facilitated by the DBCO group in this compound, which can undergo SPAAC with molecules containing Azide groups .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. For instance, it has been used to functionalize solid surfaces with bio-active proteins using site-specific and biorthogonal labeling and azide-alkyne cycloaddition, a click chemistry . This process has been optimized to yield low particle aggregation and high levels of protein activity post-conjugation .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It contains a DBCO group that can undergo SPAAC with molecules containing Azide groups . This reaction forms a stable triazole linkage, which is crucial in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and ADCs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, one hundred nanometer NHS AuNPs with amine-PEG4-DBCO resulted in high levels of aggregation as indicated by an increase in average diameter of almost threefold .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of DBCO-PEG4-amine typically involves the conjugation of dibenzylcyclooctyne (DBCO) with polyethylene glycol (PEG) and an amine group. The process begins with the preparation of DBCO, which is then reacted with PEG4 and an amine group under specific conditions to form the final product. The reaction is usually carried out in the presence of activators such as EDC or DCC, or activated esters like NHS esters, to form a stable amide bond .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as chromatography to remove any impurities and ensure its suitability for various applications .

Analyse Des Réactions Chimiques

Types of Reactions: DBCO-PEG4-amine primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is a copper-free click chemistry process where the DBCO group reacts with azide-functionalized molecules to form stable triazole linkages . The compound can also participate in other reactions such as amidation, where the amine group reacts with carboxyl groups to form amide bonds .

Common Reagents and Conditions: The common reagents used in reactions involving this compound include azide-functionalized molecules, EDC, DCC, and NHS esters. The reactions are typically carried out under mild conditions, often at room temperature, to prevent any degradation of the compound or the reactants .

Major Products Formed: The major products formed from reactions involving this compound are triazole linkages when reacted with azides, and amide bonds when reacted with carboxyl groups. These products are stable and suitable for various bioconjugation applications .

Comparaison Avec Des Composés Similaires

DBCO-PEG4-amine is unique in its ability to undergo copper-free click chemistry reactions, making it distinct from other compounds that require a copper catalyst. Similar compounds include DBCO-PEG4-maleimide, DBCO-PEG4-acid, and DBCO-PEG4-tetramethylrhodamine. These compounds share similar functional groups but differ in their specific applications and reactivity. For example, DBCO-PEG4-maleimide is used for conjugation with thiol groups, while DBCO-PEG4-acid is used for conjugation with amine groups .

This compound stands out due to its enhanced solubility in aqueous media and its ability to form stable triazole linkages without the need for a copper catalyst, making it highly valuable for various bioconjugation and click chemistry applications .

Activité Biologique

DBCO-PEG4-amine is a versatile chemical compound widely used in bioconjugation and chemical biology. Its unique structure, comprising a dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG) spacer, and an amine group, allows for efficient conjugation with azide-containing molecules. This article delves into the biological activity of this compound, highlighting its applications, mechanisms, and relevant research findings.

Structure and Properties

Chemical Composition:

- DBCO Group: A highly reactive moiety that facilitates selective conjugation.

- PEG4 Spacer: Enhances solubility and stability while reducing steric hindrance.

- Amine Group: Serves as a site for further modifications, making it suitable for diverse applications.

Key Benefits:

- Efficient Conjugation: The DBCO group reacts strongly with azides, ensuring high specificity and yield.

- No Copper Catalyst Required: Simplifies the reaction process and mitigates toxicity risks associated with copper catalysts.

- Biocompatibility: PEG4 is biocompatible, minimizing immunogenicity concerns in biological applications.

Applications in Biological Research

This compound has found extensive use in various fields of biological research:

- Bioconjugation:

- Antibody-Drug Conjugates (ADCs):

- PROTAC Synthesis:

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Study 1: Protein Conjugation Efficiency

A study by Saini et al. demonstrated that this compound could achieve near quantitative conversion when reacting with azide-functionalized proteins. The reaction showed selective coupling without the need for additional catalysts, underscoring the compound's efficiency in bioconjugation processes .

Study 2: Efficacy of ADCs

Research on ADCs utilizing DBCO linkers revealed significant improvements in therapeutic efficacy. For instance, ADCs constructed with DBCO exhibited enhanced targeting and reduced off-target effects compared to traditional linkers. This was particularly evident in studies involving cancer therapeutics where targeted delivery was crucial .

Study 3: PROTAC Development

In the context of PROTACs, this compound has been shown to facilitate the effective degradation of target proteins. The incorporation of this linker into PROTAC designs has led to increased specificity and potency in cellular assays, highlighting its potential in drug discovery .

Comparative Analysis of Biological Activity

| Property/Activity | This compound | Traditional Linkers |

|---|---|---|

| Conjugation Efficiency | High (near quantitative) | Moderate |

| Need for Catalysts | No | Often requires copper or other catalysts |

| Biocompatibility | High | Variable |

| Application Versatility | Broad (ADCs, PROTACs, imaging) | Limited |

Propriétés

IUPAC Name |

N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37N3O6/c30-13-15-35-17-19-37-21-22-38-20-18-36-16-14-31-28(33)11-12-29(34)32-23-26-7-2-1-5-24(26)9-10-25-6-3-4-8-27(25)32/h1-8H,11-23,30H2,(H,31,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFJQULPXXATMFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.